Brivaracetam - 357336-20-0

Brivaracetam

Catalog Number: EVT-261495
CAS Number: 357336-20-0
Molecular Formula: C11H20N2O2
Molecular Weight: 212.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Brivaracetam is a synthetic chemical compound classified as a pyrrolidone derivative. [] It is structurally similar to Levetiracetam, another antiepileptic drug. [, ] Brivaracetam is a subject of significant scientific interest due to its unique binding properties and potential applications in understanding neurological processes.

Synthesis Analysis

One method for synthesizing Brivaracetam involves a four-step reaction process, culminating in the condensation of a specific compound (Compound V) with L-2-aminobutanamide in an organic solvent under anhydrous and inert conditions. [] This method is favored for its brevity, high yield, and simplified purification process, making it suitable for large-scale production. []

Molecular Structure Analysis

Brivaracetam undergoes several key chemical reactions. It is primarily metabolized through the hydrolysis of its acetamide group and hydroxylation mediated by the CYP2C19 enzyme. [] Degradation studies reveal its instability under acidic, alkaline, oxidative, and thermal stress but relative stability under photolytic conditions. [] Specifically, basic stress conditions lead to the enrichment of the (R,R)-Brivaracetam isomer. []

Mechanism of Action

Brivaracetam exhibits its primary action by selectively binding to synaptic vesicle protein 2A (SV2A) with high affinity, surpassing the binding affinity of Levetiracetam by 15–30 times. [, , ] This interaction is believed to modulate the release of excitatory neurotransmitters, contributing to its observed effects. [] It also demonstrates inhibitory effects on sodium channels, potentially playing a role as a partial antagonist. []

Physical and Chemical Properties Analysis

Brivaracetam is characterized by its high lipophilicity, enabling rapid penetration across the blood-brain barrier. [, ] It exhibits dose-proportional pharmacokinetics over a wide dose range. [] It demonstrates weak plasma protein binding (17.5%) and a plasma half-life of approximately 9 hours. [] It undergoes extensive biotransformation, primarily via hydrolysis and CYP2C19-mediated hydroxylation, leading to the formation of various metabolites, including acid, hydroxy, and hydroxy acid forms. [, ] Excretion primarily occurs through the renal route, with over 95% of the dose, including metabolites, eliminated within 72 hours. []

Applications
  • Neuroscience Research: Brivaracetam is utilized in studies investigating the role of SV2A in neuronal processes. Its high affinity for SV2A makes it a valuable tool for exploring the protein's function in neurotransmission and synaptic plasticity. [, ]
  • Epilepsy Models: Brivaracetam's robust anticonvulsant effects make it a crucial tool in preclinical epilepsy models. It allows researchers to study seizure mechanisms and evaluate potential therapeutic strategies for epilepsy and other seizure-related disorders. [, , ]
  • Photosensitivity Models: Brivaracetam effectively suppresses generalized photoparoxysmal electroencephalogram (EEG) responses in photosensitivity models. This application aids in understanding photosensitive epilepsy and potentially developing targeted therapies. []
  • Neuropathic Pain Models: Studies using murine models of neuropathic pain demonstrate brivaracetam’s ability to attenuate pain behaviors, potentially by acting on SV2A found in neurons and glial cells in the spinal cord. [] This highlights its potential as a therapeutic target for neuropathic pain management.
Future Directions
  • SV2A-Specific Mechanisms: Further research is needed to elucidate the precise mechanisms by which Brivaracetam's interaction with SV2A influences neuronal excitability and synaptic transmission. [, ]
  • Therapeutic Applications Beyond Epilepsy: Exploring the therapeutic potential of Brivaracetam in other neurological conditions, such as neuropathic pain and other seizure-related disorders, holds promise. []
  • Long-Term Effects: Investigating the long-term effects of Brivaracetam on brain function and behavior, especially concerning its impact on cognitive function and potential neuroprotective properties, is crucial. []
  • Drug Delivery Systems: Research into developing novel drug delivery systems, such as sustained-release formulations, could optimize Brivaracetam's pharmacokinetic profile and potentially enhance its therapeutic efficacy. []

Levetiracetam

  • Relevance: Levetiracetam is a structurally related compound to Brivaracetam and is often discussed in the context of comparing their efficacy, safety, and pharmacokinetic profiles. [, , , ] Studies have explored switching patients from Levetiracetam to Brivaracetam, particularly in cases where Levetiracetam was associated with behavioral side effects. []

(R,S)-Brivaracetam

    Compound Description: (R,S)-Brivaracetam is a stereoisomer of Brivaracetam. Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. []

    Relevance: As a stereoisomer, (R,S)-Brivaracetam is structurally related to Brivaracetam and is considered an impurity during the drug development and manufacturing process. []

(R,R)-Brivaracetam

    Compound Description: (R,R)-Brivaracetam is a stereoisomer of Brivaracetam. [] This specific stereoisomer was observed to be enriched under basic stress conditions during degradation studies of Brivaracetam. []

    Relevance: As a stereoisomer, (R,R)-Brivaracetam is structurally related to Brivaracetam and its presence as an impurity is monitored for quality control purposes. []

(S,S)-Brivaracetam

    Compound Description: (S,S)-Brivaracetam is a stereoisomer of Brivaracetam. []

    Relevance: Similar to other stereoisomers of Brivaracetam, (S,S)-Brivaracetam is structurally related and its presence is controlled during drug development and manufacturing. []

Brivaracetam Acid Metabolite (M9)

    Compound Description: The brivaracetam acid metabolite (M9) is a pharmacologically inactive metabolite of Brivaracetam, formed through hydrolysis of the amide moiety. [] It constitutes a significant portion of the drug's metabolites found in urine. []

    Relevance: This metabolite is relevant to understanding the metabolic pathway of Brivaracetam in the body. [, ] Its production is increased in individuals with hepatic impairment, suggesting an alteration in the relative importance of different biotransformation pathways. []

Brivaracetam Hydroxy Metabolite (M1b)

    Compound Description: The brivaracetam hydroxy metabolite (M1b) is a pharmacologically inactive metabolite of Brivaracetam, formed through hydroxylation of the n-propyl side chain. [] Like the acid metabolite, it is a significant metabolite found in urine. []

    Relevance: This metabolite highlights the role of cytochrome P450 (CYP) enzymes, particularly CYP2C19, in the metabolism of Brivaracetam. [, ] Individuals identified as poor metabolizers of the CYP2C19 isoenzyme exhibited a 10-fold reduction in the exposure and urinary excretion of the hydroxy metabolite compared to extensive metabolizers. []

Brivaracetam Hydroxy Acid Metabolite (M4b)

    Compound Description: The brivaracetam hydroxy acid metabolite (M4b) is a pharmacologically inactive metabolite of Brivaracetam. [] It is formed through a combination of two metabolic pathways: hydrolysis of the amide moiety and hydroxylation of the n-propyl side chain. []

    Relevance: This metabolite is another indicator of the multiple biotransformation pathways involved in the breakdown of Brivaracetam within the body. []

Carbamazepine

    Compound Description: Carbamazepine is an anticonvulsant medication used primarily in the treatment of epilepsy and neuropathic pain. [, ]

    Relevance: Carbamazepine is relevant to Brivaracetam due to potential drug interactions. [, ] Co-administration of Brivaracetam with enzyme-inducing antiepileptic drugs like Carbamazepine can decrease Brivaracetam exposure, potentially impacting its effectiveness. [, ]

Phenytoin

    Compound Description: Phenytoin, sold under the brand name Dilantin among others, is an antiseizure medication. [, ]

    Relevance: Phenytoin is relevant due to its potential for drug interactions with Brivaracetam. [, ] While Brivaracetam at clinically relevant doses does not significantly interact with Phenytoin, co-administration may lead to increased Phenytoin levels, necessitating monitoring for potential toxicity. []

    Compound Description: Phenobarbital is a medication of the barbiturate class that has a wide range of uses. [, ] It is used as a sedative hypnotic to induce sleep, to treat seizures, and to relieve anxiety. [, ]

    Relevance: Like Carbamazepine, Phenobarbital is an enzyme-inducing antiepileptic drug that can potentially interact with Brivaracetam. [, ] Co-administration of Brivaracetam with Phenobarbital can lead to reduced Brivaracetam exposure, potentially affecting its effectiveness. [, ]

Lamotrigine

    Compound Description: Lamotrigine, sold under the brand name Lamictal among others, is an antiseizure medication used to treat epilepsy and bipolar disorder. []

    Relevance: Lamotrigine is mentioned in the context of evaluating potential drug interactions with Brivaracetam. [] Studies indicate that Brivaracetam does not significantly alter the concentrations of Lamotrigine when administered concurrently. []

Levetiracetam Acid Metabolite

    Compound Description: The Levetiracetam acid metabolite is the primary metabolite of Levetiracetam. []

Ethinylestradiol

    Compound Description: Ethinylestradiol is an estrogen medication, most commonly used in combination with progestins as a combined oral contraceptive pill for birth control. [, ]

Levonorgestrel

    Compound Description: Levonorgestrel, sold under the brand name Plan B among others, is a progestin medication used in birth control and emergency contraception. [, ]

Midazolam

    Compound Description: Midazolam is a benzodiazepine medication used for anesthesia, procedural sedation, trouble sleeping, and severe agitation. [] It is a short-acting medication with effects that generally last less than five hours. []

    Relevance: Midazolam served as a probe drug in a study designed to assess the effect of Brivaracetam on the activity of the CYP3A enzyme. [] The study found that Brivaracetam, even at doses up to 150 mg/day, did not significantly induce or inhibit CYP3A activity. []

Properties

CAS Number

357336-20-0

Product Name

Brivaracetam

IUPAC Name

(2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

InChI

InChI=1S/C11H20N2O2/c1-3-5-8-6-10(14)13(7-8)9(4-2)11(12)15/h8-9H,3-7H2,1-2H3,(H2,12,15)/t8-,9+/m1/s1

InChI Key

MSYKRHVOOPPJKU-BDAKNGLRSA-N

SMILES

CCCC1CC(=O)N(C1)C(CC)C(=O)N

Solubility

Soluble in DMSO, not in water

Synonyms

(2S)-2-((4R)-2-oxo-4-propylpyrrolidin-1-yl)butanamide
1-pyrrolidineacetamide, alpha-ethyl-2-oxo-4-propyl-, (alphaS,4R)-
2-(2-oxo-4-propylpyrrolidin-1-yl)butanamide
brivaracetam
Briviact
UCB 34714
UCB-34714
UCB34714

Canonical SMILES

CCCC1CC(=O)N(C1)C(CC)C(=O)N

Isomeric SMILES

CCC[C@@H]1CC(=O)N(C1)[C@@H](CC)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.